molecular formula C23H37KO4 B046006 Meteneprost potassium CAS No. 122576-55-0

Meteneprost potassium

Cat. No.: B046006
CAS No.: 122576-55-0
M. Wt: 416.6 g/mol
InChI Key: AWJFDDHQLBRQDS-PWOMVKEHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Meteneprost potassium is a synthetic compound known for its ability to stimulate uterine contractions and dilate the cervical canal. It is primarily used as a cervical dilator in medical research . The compound has a molecular formula of C23H37KO4 and a molecular weight of 416.64 g/mol .

Preparation Methods

The synthesis of Meteneprost potassium involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Meteneprost potassium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Meteneprost potassium has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions, such as oxidation and reduction.

    Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is investigated for its potential use in medical applications, such as inducing labor and treating certain gynecological conditions.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Meteneprost potassium is unique compared to other similar compounds due to its specific mechanism of action and its ability to stimulate uterine contractions effectively. Similar compounds include:

This compound stands out due to its specific receptor binding and its effectiveness in dilating the cervical canal, making it a valuable compound in medical research and applications .

Properties

IUPAC Name

potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJFDDHQLBRQDS-PWOMVKEHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122576-55-0
Record name Meteneprost potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122576550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METENEPROST POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66L0AB5SVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of studying meteneprost potassium in the context of this research?

A1: The study investigates the efficacy and safety of this compound for cervical dilation in nonpregnant women. [] This is important because cervical dilation is often necessary for various gynecological procedures, and understanding the effectiveness and potential side effects of different methods is crucial for improving patient care.

Q2: What type of study design was used to evaluate this compound?

A2: While the abstract provided doesn't delve into the specifics of the study design, it mentions the evaluation of "side effects". This suggests a clinical trial format was likely employed to assess the drug's effects in a controlled environment. [] Further details on the study design, patient population, dosage, and specific outcome measures would be needed from the full research paper to gain a comprehensive understanding of the findings.

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